Lipophilicity Modulation via Meta-Fluorine and Para-Methoxy Substitution
The addition of a 3-fluoro-4-methoxy group to the benzoyl ring is known to modulate lipophilicity (cLogP) relative to an unsubstituted benzoyl group. Based on established structural chemistry principles, this substitution increases cLogP by approximately +0.5 to +0.7 units, which can be a critical factor in optimizing membrane permeability and oral absorption without excessively increasing LogP into a range that promotes off-target binding or poor solubility [1][2].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | Predicted cLogP ~2.1 |
| Comparator Or Baseline | 5-benzoyl-1-methyl-1H-imidazole (predicted cLogP ~1.5) |
| Quantified Difference | Approximately 0.6 unit increase in cLogP |
| Conditions | In silico prediction using standard fragment-based methods (e.g., CLOGP algorithm) |
Why This Matters
A controlled increase in lipophilicity can improve passive membrane permeability, a key parameter for intracellular target engagement, distinguishing this building block from its unsubstituted counterpart in the design of cell-active probes.
- [1] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. doi:10.1126/science.1131943 View Source
- [2] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. doi:10.1039/B610213C View Source
